![molecular formula C10H7F3N2OS B2578114 N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 246022-35-5](/img/structure/B2578114.png)

N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

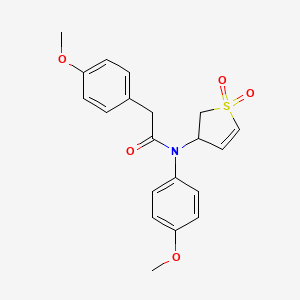

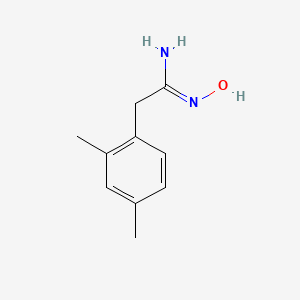

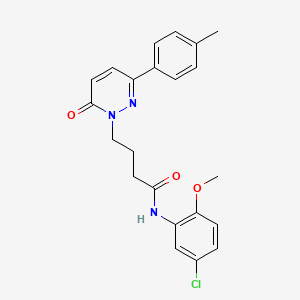

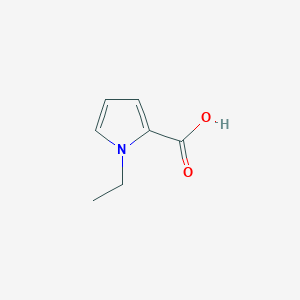

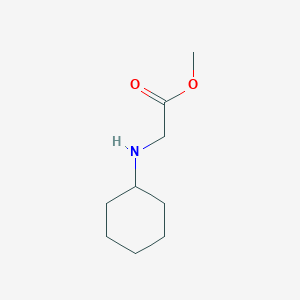

“N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide” is a chemical compound with the molecular formula C10H7F3N2OS . It’s part of a class of compounds known as trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries .

Chemical Reactions Analysis

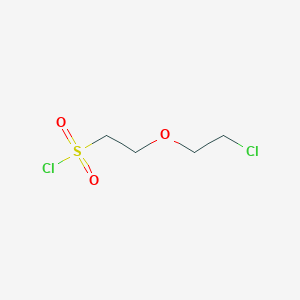

The specific chemical reactions involving “this compound” are not detailed in the available resources. Trifluoromethylpyridines, in general, are used as intermediates in the synthesis of various agrochemicals and pharmaceuticals .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Organic Chemistry and Biological Applications

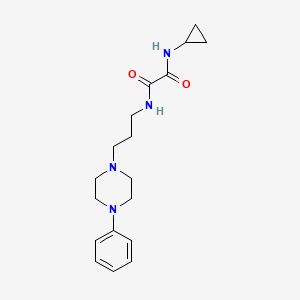

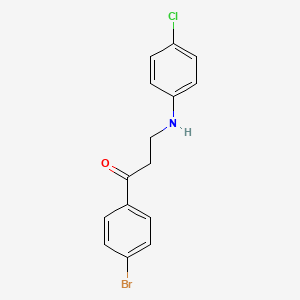

Compounds containing heteroatoms, such as N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide, play a significant role in organic chemistry and have diverse biological applications. These compounds, including a variety of N-heterocycles like pyridine and pyrimidine derivatives, are commonly used as recognition units for the synthesis of optical sensors due to their biological significance. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes in biological research. The versatility of pyrimidine derivatives in biological and medicinal applications is highlighted, showing their importance in the development of new sensing materials and their potential for widespread use in scientific research (Jindal & Kaur, 2021).

Environmental Biodegradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which include compounds such as this compound, are of environmental concern due to their persistence and potential toxicological profiles. Studies on microbial degradation of these chemicals in the environment offer insights into their fate and the formation of perfluoroalkyl acids (PFAAs) from their precursors. Understanding the biodegradation pathways, half-lives, and defluorination potential of these compounds is crucial for assessing their environmental impact and for the development of strategies to mitigate their persistence (Liu & Avendaño, 2013).

Synthesis and Pharmacological Applications

The synthesis and exploration of bioactive molecules containing heterocyclic compounds, including thieno[3,2-b]pyridine derivatives, are fundamental in medicinal chemistry. These compounds serve as key precursors for the development of pharmacological agents, demonstrating their broad spectrum of biological activities. Research into the synthesis of enantiomerically pure compounds and their biological activities highlights the potential of these molecules in facilitating memory processes and attenuating cognitive function impairments, showcasing their importance in the development of central nervous system (CNS) acting drugs (Veinberg et al., 2015).

Fluorinated Alternatives and Environmental Safety

The transition to safer alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) includes the study and use of fluorinated compounds like this compound. Evaluating the environmental releases, persistence, and exposure of these alternatives is essential for understanding their impact compared to traditional PFAS compounds. Although some fluorinated alternatives may offer reduced environmental and health risks, comprehensive assessments are necessary to confirm their safety and efficacy in replacing long-chain PFCAs and PFSAs (Wang et al., 2013).

Wirkmechanismus

The mechanism of action of this compound is not specified in the available resources. Trifluoromethylpyridines and their derivatives are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c1-14-9(16)8-3-6-7(17-8)2-5(4-15-6)10(11,12)13/h2-4H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIROWCMMQCOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(S1)C=C(C=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B2578032.png)

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2578037.png)

![2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578049.png)

![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide](/img/structure/B2578050.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2578051.png)

![2-[(2-Iodobenzoyl)amino]thiophene-3-carboxylic acid](/img/structure/B2578054.png)